molecular formula C16H14N6O3S B2791903 (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396892-44-6

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2791903
CAS RN: 1396892-44-6
M. Wt: 370.39
InChI Key: NITHJEKBTUFQSV-ZHACJKMWSA-N
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Description

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide, also known as PFT-μ, is a small molecule inhibitor that has been widely used in scientific research due to its ability to selectively inhibit the activity of the tumor suppressor protein p53. The p53 protein plays a crucial role in regulating cell growth and preventing the formation of cancerous cells. Therefore, the inhibition of p53 activity by PFT-μ has potential applications in cancer therapy.

Mechanism of Action

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamideμ selectively binds to the DNA-binding domain of p53, which prevents it from binding to DNA and activating downstream genes involved in cell cycle regulation and apoptosis. This leads to the inhibition of p53 activity and the suppression of its tumor suppressor function.
Biochemical and physiological effects:
The inhibition of p53 activity by this compoundμ has been shown to induce cell death in cancer cells and inhibit tumor growth in various animal models. However, the long-term effects of this compoundμ on normal cells and tissues are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamideμ in lab experiments is its ability to selectively inhibit p53 activity, which allows for the study of the specific role of p53 in various cellular processes. However, one limitation is that the long-term effects of this compoundμ on normal cells and tissues are not yet fully understood, which may limit its potential applications in cancer therapy.

Future Directions

There are several future directions for the study of (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamideμ and its potential applications in cancer therapy. One direction is to further investigate the long-term effects of this compoundμ on normal cells and tissues, which will help to determine its safety and potential side effects. Another direction is to explore the use of this compoundμ in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its anti-tumor effects. Additionally, the development of more potent and selective p53 inhibitors, such as this compoundα and this compoundη, may also have potential applications in cancer therapy.

Synthesis Methods

The synthesis of (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamideμ is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-phenylvinylsulfonamide and 4-aminobenzenesulfonamide to form N-(2-phenylvinylsulfonyl)-4-aminobenzenesulfonamide. This compound is then reacted with sodium azide to form the tetrazole ring, followed by the addition of a carboxamide group to form this compoundμ.

Scientific Research Applications

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamideμ has been widely used in scientific research to study the role of p53 in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. The inhibition of p53 activity by this compoundμ has also been studied in various cancer cell lines, where it has been shown to induce cell death and inhibit tumor growth.

properties

IUPAC Name

2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c17-15(23)16-18-21-22(19-16)14-8-6-13(7-9-14)20-26(24,25)11-10-12-4-2-1-3-5-12/h1-11,20H,(H2,17,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITHJEKBTUFQSV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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